molecular formula C15H16ClN3O3S B2768951 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide CAS No. 1259116-54-5

2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2768951
CAS No.: 1259116-54-5
M. Wt: 353.82
InChI Key: LBPHKRQVXZUXKW-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its molecular structure includes a pyridine ring substituted with a chloro group, a methanesulfonamide group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the reaction of 2-chloropyridine with an appropriate amine derivative under controlled conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyridine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the chloro group to produce a corresponding amine.

  • Substitution: : Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

  • Substitution: : Various nucleophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Amines or other reduced derivatives.

  • Substitution: : A wide range of substituted pyridines.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological targets.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other pyridine derivatives or sulfonamide-containing molecules. the presence of both the chloro and carboxamide groups in this particular arrangement sets it apart.

List of Similar Compounds

  • Pyridine derivatives

  • Sulfonamide-containing molecules

  • Other carboxamide derivatives

Properties

IUPAC Name

2-chloro-N-[1-[2-(methanesulfonamido)phenyl]ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-10(18-15(20)11-7-8-17-14(16)9-11)12-5-3-4-6-13(12)19-23(2,21)22/h3-10,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPHKRQVXZUXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NS(=O)(=O)C)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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